3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Description
3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring, an oxadiazole ring, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4O2/c17-15(18,19)10-4-1-5-11(7-10)23-14(27)26-6-2-3-9(8-26)12-24-25-13(28-12)16(20,21)22/h1,4-5,7,9H,2-3,6,8H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXENIVGNGUZGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine rings using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the oxadiazole ring under specific conditions.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
Uniqueness
The unique combination of the oxadiazole ring, piperidine ring, and trifluoromethyl groups in 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties that make it a valuable compound for research and development.
Biological Activity
The compound 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a derivative of the oxadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine moiety attached to an oxadiazole ring, which is known for its role in various pharmacological activities.
Biological Activity Overview
-
Anticancer Properties :
- Compounds containing oxadiazole rings have been reported to exhibit significant anticancer activity. Studies have shown that derivatives similar to the target compound demonstrate effectiveness against various cancer cell lines, including melanoma, leukemia, and breast cancer .
- For instance, a study involving a series of 1,3,4-oxadiazole derivatives indicated that certain analogs showed cytotoxic effects with growth inhibition percentages (GI%) ranging from 40% to 68% against different cancer cell lines at a concentration of 10 µM .
-
Mechanism of Action :
- The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit specific cellular pathways involved in cancer progression. These include interference with DNA replication and apoptosis induction in cancer cells .
- The trifluoromethyl groups in the structure may enhance lipophilicity and improve interactions with biological targets, leading to increased potency against tumor cells.
Comparative Studies
A comparison with other oxadiazole derivatives helps highlight the unique properties and potential applications of the target compound. Below is a summary table of selected compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | Lacks trifluoromethyl group | Moderate anticancer activity |
| Compound B | Structure B | Contains methoxy substituent | Strong antioxidant properties |
| Target Compound | Target Structure | Trifluoromethyl groups enhance activity | Significant anticancer effects across multiple cell lines |
Case Studies
-
Case Study on Anticancer Efficacy :
- In a recent study, the compound was tested against various cancer lines including NCI-H522 and K-562. The results indicated a GI% higher than that of imatinib, a standard treatment for certain cancers .
- The maximum sensitivity recorded was against CCRF-CEM cell line with a GI% of 68.89%, showcasing its potential as an effective therapeutic agent .
- Antioxidant Activity Assessment :
Q & A
Synthesis and Optimization
Q1: How can researchers optimize the synthetic yield of 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide, given competing side reactions during cyclization? Answer:
- Key Steps : Use a two-step approach: (1) synthesize the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides with trifluoroacetic anhydride under reflux in DMF , and (2) couple the oxadiazole intermediate with the piperidine-carboxamide moiety using K₂CO₃ as a base to minimize hydrolysis of the trifluoromethyl group .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., switch from DMF to THF for sterically hindered intermediates) to suppress dimerization. Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product in >75% yield .
Structural Characterization
Q2: What advanced analytical techniques are critical for resolving ambiguities in the stereochemistry of the piperidine ring and oxadiazole substituents? Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, particularly for chiral centers in the piperidine ring .
- NMR : Employ ¹⁹F NMR to confirm trifluoromethyl group integrity and 2D NOESY to identify spatial proximity between the oxadiazole and aryl groups .
- HRMS : Validate molecular formula (C₁₇H₁₃F₆N₃O₂) with <2 ppm mass error to rule out isobaric impurities .
Biological Activity Profiling
Q3: How should researchers design assays to evaluate the compound’s kinase inhibition selectivity, given structural similarities to known ATP-competitive inhibitors? Answer:
- Assay Design : Use a panel of 50+ recombinant kinases (e.g., EGFR, VEGFR2, CDK2) in ATP-binding pocket competition assays.
- Controls : Include staurosporine (broad-spectkinase inhibitor) and structure- analogs (e.g., pyridine- or thiadiazole-containing derivatives) to assess selectivity .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression. Cross-validate with thermal shift assays to confirm target engagement .
Data Contradiction Analysis
Q4: How to resolve discrepancies between in vitro bioactivity (nanomolar IC₅₀) and poor in vivo efficacy in murine models? Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal incubation) to identify rapid metabolism of the oxadiazole moiety.
- Solubility : Use HPLC-UV to determine aqueous solubility (<10 µg/mL suggests formulation issues). Improve bioavailability via PEGylation or co-solvent systems (e.g., Cremophor EL) .
- Metabolite Identification : Perform LC-MS/MS to detect N-dealkylation or oxadiazole ring cleavage products .
Mechanistic Studies
Q5: What experimental approaches can confirm the compound’s mechanism of action as a covalent inhibitor vs. a non-covalent binder? Answer:
- Mass Spectrometry : Incubate the compound with purified target protein and detect mass shifts corresponding to covalent adducts.
- Kinetic Analysis : Compare Kᵢ (inhibition constant) and Kᵢₙₐcₜ (inactivation rate) in time-dependent assays. A >10-fold increase in Kᵢₙₐcₜ suggests covalent binding .
- Mutagenesis : Engineer cysteine-to-serine mutations in the target protein’s active site to disrupt covalent bond formation .
Stability and Degradation
Q6: How to assess hydrolytic stability of the trifluoromethyl-oxadiazole group under physiological pH conditions? Answer:
- Forced Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via ¹⁹F NMR for loss of CF₃ signals .
- Stabilization Strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) on the oxadiazole ring to reduce susceptibility to nucleophilic attack .
Structure-Activity Relationship (SAR)
Q7: What structural modifications to the piperidine-carboxamide moiety enhance target binding while reducing hERG channel liability? Answer:
- Piperidine Modifications : Replace the carboxamide with a sulfonamide group to improve metabolic stability. Introduce methyl groups at C3/C5 to restrict ring puckering and reduce hERG affinity .
- SAR Validation : Test analogs in patch-clamp assays for hERG inhibition (IC₅₀ >10 µM acceptable) .
Computational Modeling
Q8: How to leverage molecular docking to predict binding poses of the compound in targets with unresolved crystal structures? Answer:
- Homology Modeling : Generate a 3D model of the target using Swiss-Model or Rosetta, based on a homologous protein (e.g., 60% sequence identity).
- Docking Protocols : Use Glide (Schrödinger) with OPLS4 force field. Prioritize poses where the trifluoromethyl group occupies hydrophobic pockets and the oxadiazole forms π-π stacking with aromatic residues .
- Validation : Compare predicted vs. experimental IC₅₀ values for 10+ analogs to refine scoring functions .
Toxicity Profiling
Q9: What in vitro assays are critical for early-stage toxicity screening of this compound? Answer:
- Cytotoxicity : Test in HepG2 (liver) and HEK293 (kidney) cell lines using MTT assays (IC₅₀ >50 µM desirable).
- Genotoxicity : Perform Ames test (TA98/TA100 strains) to rule out mutagenicity.
- Off-Target Profiling : Screen against CYP450 isoforms (3A4, 2D6) to predict drug-drug interaction risks .
Formulation Challenges
Q10: How to address poor aqueous solubility (<5 µg/mL) during preclinical formulation development? Answer:
- Nanoformulation : Prepare liposomal encapsulations using DSPC/cholesterol (55:45 molar ratio) to achieve >90% encapsulation efficiency .
- Solid Dispersion : Use spray-drying with HPMCAS-LF to create amorphous dispersions, improving solubility 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
